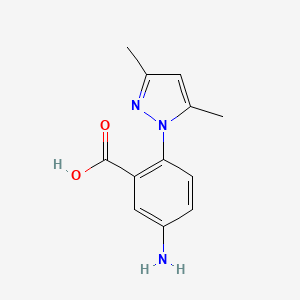
2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterogeneously Catalysed Condensations of Glycerol
Research on the condensation reactions of glycerol with various aldehydes and ketones, including those that might involve compounds structurally related to 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide, has shown the potential of these processes in creating novel platform chemicals. These reactions, particularly when catalyzed by solid acids, offer pathways to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are valuable as precursors for 1,3-propanediol derivatives and other industrial chemicals (Deutsch, Martin, & Lieske, 2007).
Antimicrobial and Anticancer Applications
Novel compounds synthesized from 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide have been explored for their antimicrobial properties, showcasing the relevance of such compounds in developing new therapeutic agents. These studies extend to the synthesis of dithiolane, thiophene, coumarin, and 2-pyridone derivatives, indicating the diversity of potential applications in drug development (Mahmoud et al., 2017).
Another study demonstrated the green synthesis of 1,4-dihydropyridine-3,5-Dicarbohydrazones, highlighting their potential in anticancer activity through HepG2 cell line inhibition. This research points to the applicability of related compounds in medicinal chemistry, especially in designing cancer therapeutics (Gomha et al., 2020).
Nonlinear Optical Properties
Research on hydrazones, including those structurally related to this compound, has investigated their potential applications in nonlinear optics. Studies have identified certain hydrazones capable of showing significant two-photon absorption, which is crucial for applications in optical limiting, optical switching, and other photonic technologies (Naseema et al., 2010).
Cytotoxic Heterocyclic Compounds
The use of cyanoacetohydrazide and oxadiazolyl acetonitrile for synthesizing heterocyclic compounds has been explored, with some derivatives showing cytotoxic activity against various cancer cell lines. This highlights the potential for developing new anticancer agents from similar compounds (Shaker & Marzouk, 2016).
Mechanism of Action
Target of Action
Related compounds have been shown to modulate serotonergic and glutamatergic systems .
Mode of Action
It is suggested that the compound may exert its effects through modulation of serotonergic and glutamatergic systems . This could involve binding to receptors or transporters, altering neurotransmitter levels, or modulating signal transduction pathways.
Biochemical Pathways
The modulation of serotonergic and glutamatergic systems suggests that it may influence pathways related to these neurotransmitters . The downstream effects could include changes in neuronal excitability, synaptic plasticity, and cellular responses to stress or injury.
Result of Action
Related compounds have been shown to exert anti-inflammatory and antioxidant actions, and to contribute to antinociceptive and anti-edematogenic effects . These effects suggest that the compound may have therapeutic potential in conditions involving inflammation, oxidative stress, pain, and edema.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5-4-11-7(2,12-5)3-6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCZHRFGAFLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)
![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)
![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2990950.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)
![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2990956.png)
![(Z)-2-(furan-2-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2990958.png)
![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2990959.png)
